
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂ It is characterized by the presence of two xylyl groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-xylyl 3,5-xylyl disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of thiols with 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiols, which then react with another thiol to form the disulfide bond . Another method involves the use of organophosphorus sulfenyl bromides as activating agents to facilitate the formation of unsymmetrical disulfides under mild conditions .
Industrial Production Methods
Industrial production of disulfides, including 2,3-xylyl 3,5-xylyl disulfide, often involves the oxidation of thiols using molecular iodine or other oxidizing agents. The process is designed to be scalable and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,3-Xylyl 3,5-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,3-xylyl 3,5-xylyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo thiol-disulfide exchange reactions, which are essential in redox signaling and maintaining cellular redox homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(3,5-xylyl) disulfide
- Di(2,4-xylyl) disulfide
- Di(2,6-xylyl) disulfide
Uniqueness
2,3-Xylyl 3,5-xylyl disulfide is unique due to the specific positioning of the xylyl groups, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to other disulfides .
Propriétés
Numéro CAS |
65087-17-4 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3 |
Clé InChI |
FUKWNYMTHBJUBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
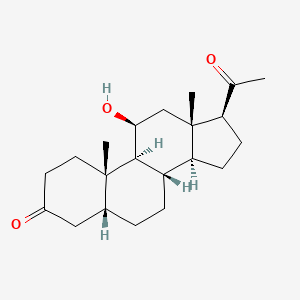
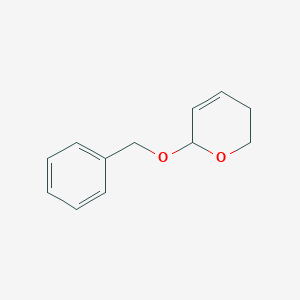
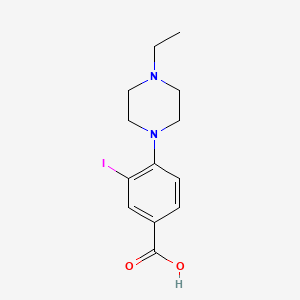

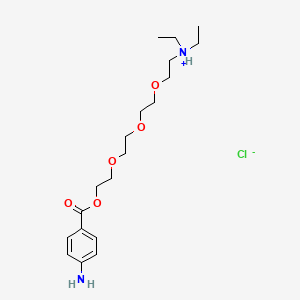
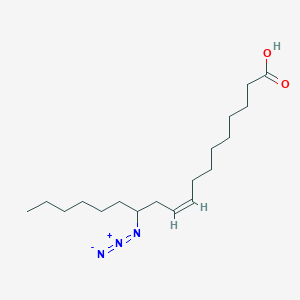
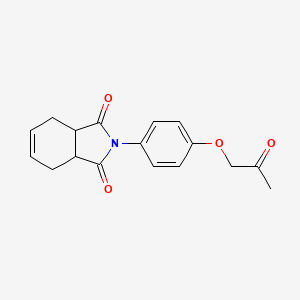
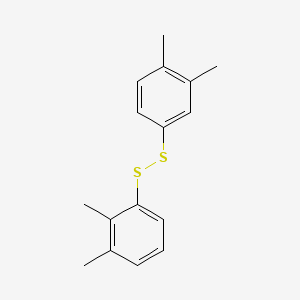
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)


